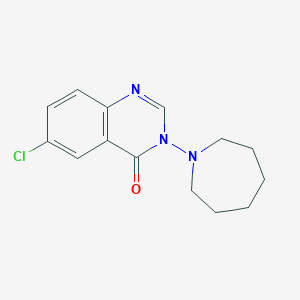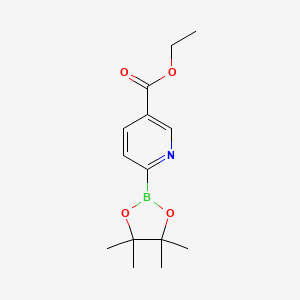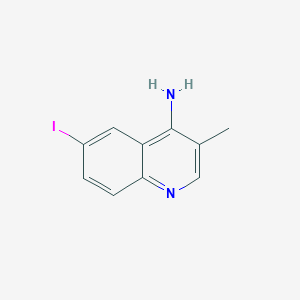![molecular formula C15H11N3O3 B11843417 (8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone CAS No. 853334-58-4](/img/structure/B11843417.png)
(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation methods for (8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone are not extensively documented in the available literature. it is typically synthesized through organic synthesis routes involving the reaction of 8-methylimidazo[1,2-a]pyridine with 3-nitrobenzoyl chloride under specific conditions . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane
Chemical Reactions Analysis
(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group in the compound may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone can be compared with other similar compounds, such as:
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(4-methylphenyl)methanone
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
- Imidazo[1,2-a]pyridin-2-yl(3-nitrophenyl)methanone
- (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
- (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone .
These compounds share structural similarities but may differ in their chemical and biological properties
Properties
CAS No. |
853334-58-4 |
|---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-3-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O3/c1-10-4-3-7-17-13(9-16-15(10)17)14(19)11-5-2-6-12(8-11)18(20)21/h2-9H,1H3 |
InChI Key |
GZMJYDFIMZSYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)







![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)


![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)
